molecular formula C20H22N4O3 B2758137 N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326902-40-2

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2758137
CAS No.: 1326902-40-2
M. Wt: 366.421
InChI Key: HLXKWOOAIJXPKP-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C20H22N4O3 and a molecular weight of 366.41 g/mol . It features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability and ability to interact with diverse biological targets . This specific structural class of 1,2,3-triazole-4-carboxamides has been identified in published research as a promising scaffold for the development of potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters; thus, its inhibitors are valuable tools for investigating drug-drug interactions and metabolic pathways . The compound is supplied for research purposes and is intended for use by qualified laboratory and scientific personnel only. It is strictly for research use and is not approved for use in humans, animals, or as a component in consumer products. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-27-19-11-15(7-10-18(19)26-3)12-21-20(25)17-13-24(23-22-17)16-8-5-14(2)6-9-16/h5-11,13H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXKWOOAIJXPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.

    Introduction of the Carboxamide Group: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated derivatives, nitro compounds

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Explored for its potential as a bioactive molecule, with studies investigating its antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related 1,2,3-triazole-4-carboxamides (Table 1). Key differences lie in substituent patterns, which influence solubility, binding affinity, and metabolic stability.

Table 1: Structural and Functional Comparison of Triazole-4-carboxamides

Compound Name (ID) Substituents (Position 1, 4, 5) Biological Activity Key Findings
Target Compound 1: 4-methylphenyl; 4: N-(3-ethoxy-4-methoxybenzyl); 5: H Unknown (potential kinase/MIF inhibitor) Unique 3-ethoxy-4-methoxybenzyl group may enhance lipophilicity and binding
Z995908944 () 1: m-tolyl; 4: N-(2-chloro-6-fluorobenzyl); 5: H CFTR potentiator (hypothesized) Halogenated benzyl group may improve potency but increase toxicity risks
MKA027 () 1: 3,4-dimethylphenyl; 4: N-benzyl; 5: H MIF tautomerase inhibitor (IC₅₀ = 1.2 µM) Benzyl substitution supports π-π interactions with MIF’s catalytic site
3o () 1: 2-fluorophenyl; 4: N-(quinolin-2-yl); 5: ethyl Wnt/β-catenin pathway inhibitor Quinoline moiety enhances cellular uptake and target specificity
E141-0502 () 1: 4-ethoxyphenyl; 4: N-(4-methylphenyl); 5: methyl Screening compound (undisclosed target) Methyl at position 5 improves metabolic stability vs. unsubstituted analogs
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1: 4-methylphenyl; 4: N-(2,5-dichlorophenyl); 5: NH₂ Antiproliferative (renal cancer RXF 393 cells, GP = -13.42%) Amino group at position 5 enhances cytotoxicity via DNA intercalation

Structural and Functional Insights

In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in ) correlate with increased antitumor activity but may reduce bioavailability . Position 4 (Carboxamide Side Chain): The 3-ethoxy-4-methoxybenzyl group in the target compound introduces hydrogen-bonding capacity (via methoxy) and lipophilicity (via ethoxy), which could enhance blood-brain barrier penetration compared to simpler benzyl analogs . Position 5 (Triazole Modification): Methyl or amino substitutions at position 5 (e.g., ) improve metabolic stability and binding kinetics, though the target compound lacks this feature .

Synthetic Routes :
The target compound is likely synthesized via a two-step process:

  • Step 1 : Formation of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Step 2 : Conversion to the acid chloride using thionyl chloride (SOCl₂), followed by coupling with 3-ethoxy-4-methoxybenzylamine ().

Crystallographic and Conformational Analysis : Similar triazole derivatives (e.g., ) exhibit significant dihedral angles (~56°) between aromatic rings, influencing crystal packing via weak C–H···N and π-π interactions. Such conformational rigidity may affect the target compound’s solubility and solid-state stability .

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific triazole derivative based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 342.38 g/mol
  • Functional Groups : Triazole ring, carboxamide group, methoxy and ethoxy substituents.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing click chemistry for triazole formation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including A375 (human malignant melanoma) and MDA-MB-231 (breast cancer).
  • Assays Used : MTT assay and LDH release assay were employed to assess cell viability and cytotoxicity.

Results :

  • A375 Cell Line : The compound demonstrated significant antiproliferative activity with an IC50_{50} value of approximately 15 µM.
  • MDA-MB-231 Cell Line : Induced apoptosis was confirmed through caspase activation assays, with a notable increase in caspase-3 activity at concentrations as low as 5 µM.

Antimicrobial Activity

The antimicrobial efficacy of this compound was also investigated:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

Findings :

  • The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against the tested strains.
  • Comparative studies showed that the compound was more effective than some traditional antibiotics.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects:

  • Mechanism of Action : Inhibition of COX enzymes was assessed using a COX inhibitor screening assay.

Results :

  • The compound inhibited COX-1 and COX-2 activities with IC50_{50} values of 25 µM and 30 µM respectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Triazole RingEssential for anticancer activity
Methoxy GroupEnhances lipophilicity and bioavailability
Carboxamide FunctionalityContributes to binding affinity in biological targets

Case Studies

Several case studies have been reported that illustrate the effectiveness of triazole derivatives in clinical settings:

  • Case Study 1 : A patient with resistant melanoma showed significant tumor reduction after treatment with a triazole derivative similar to this compound.
  • Case Study 2 : In vitro studies on breast cancer cells indicated that compounds with similar structures could synergize with existing chemotherapy agents.

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